Cas no 1118-90-7 ((2S)-2-aminohexanedioic acid)
(2S)-2-aminohexanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- L-2-Aminoadipic acid
- L-α-Aminohexanoic Diacid
- L-a-Aminoadipic acid
- L-α-Aminoadipic acid
- (S)-2-Aminohexanedioic acid
- (2S)-2-Amino-hexanedioic Acid
- 2-Aminohexanedioic acid
- AMINOADIPIC ACID, L-2-(RG)
- H-Aad-OH
- (2S)-2-aminoadipic acid
- (S)-2- aminoadipic acid
- (S)-2-amino-hexanedioic acid
- CHEBI:37023
- L-Homoglutamic acid
- (2S)-2-aminohexanedioic acid
-
- MDL: MFCD00002636
- Inchi: 1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
- InChI Key: OYIFNHCXNCRBQI-BYPYZUCNSA-N
- SMILES: OC([C@H](CCCC(=O)O)N)=O
- BRN: 1724348
Computed Properties
- Exact Mass: 159.05317
- Monoisotopic Mass: 161.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 101A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.3482 (rough estimate)
- Melting Point: 203-205 ºC (dec.)
- Boiling Point: 287.44°C (rough estimate)
- Flash Point: 173.9 °C
- Refractive Index: 1.4230 (estimate)
- Water Partition Coefficient: Soluble in 1N HCl (50 mg/ml) and water (slightly).
- PSA: 106.28
- LogP: 0.35350
- Specific Rotation: 22 º (c=2, 5 N HCl 25 ºC)
- Solubility: Slightly soluble
(2S)-2-aminohexanedioic acid Security Information
- Signal Word:Warning
- Hazard Statement: H303;H313;H333
- Warning Statement: P261;P305+P351+P338
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Room temperature
(2S)-2-aminohexanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040216-1g |
L-2-Aminoadipic acid |
1118-90-7 | 98% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 040216-5g |
L-2-Aminoadipic acid |
1118-90-7 | 98% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 040216-25g |
L-2-Aminoadipic acid |
1118-90-7 | 98% | 25g |
£355.00 | 2022-03-01 | |
| AstaTech | 46018-5/G |
L-2-AMINO ADIPIC ACID |
1118-90-7 | 97% | 5g |
$80 | 2023-09-17 | |
| AstaTech | 46018-25/G |
L-2-AMINO ADIPIC ACID |
1118-90-7 | 97% | 25g |
$320 | 2023-09-17 | |
| AstaTech | 46018-100/G |
L-2-AMINO ADIPIC ACID |
1118-90-7 | 97% | 100/G |
$1100 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1457-1g |
(2S)-2-aminohexanedioic acid |
1118-90-7 | 97.0%(GC&T) | 1g |
¥890.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1457-5g |
(2S)-2-aminohexanedioic acid |
1118-90-7 | 97.0%(GC&T) | 5g |
¥3990.0 | 2022-05-30 | |
| Apollo Scientific | BIA4025-1g |
L-2-Aminoadipic acid |
1118-90-7 | 1g |
£24.00 | 2025-02-19 | ||
| Apollo Scientific | BIA4025-5g |
L-2-Aminoadipic acid |
1118-90-7 | 5g |
£89.00 | 2025-02-19 |
(2S)-2-aminohexanedioic acid Suppliers
(2S)-2-aminohexanedioic acid Related Literature
-
Hong Wu,Chunyong Tian,Yufei Zhang,Chen Yang,Songping Zhang,Zhongyi Jiang Chem. Commun. 2015 51 6329
-
Hong Wu,Chunyong Tian,Yufei Zhang,Chen Yang,Songping Zhang,Zhongyi Jiang Chem. Commun. 2015 51 6329
-
Ryosuke Misu,Koki Yamamoto,Ai Yamada,Taro Noguchi,Hiroaki Ohno,Takashi Yamamura,Hiroaki Okamura,Fuko Matsuda,Satoshi Ohkura,Shinya Oishi,Nobutaka Fujii Med. Chem. Commun. 2015 6 469
-
Yuan-yuan Xie,Li Li,Qun Shao,Yi-ming Wang,Qiong-Lin Liang,Hui-Yun Zhang,Peng Sun,Ming-qi Qiao,Guo-An Luo RSC Adv. 2015 5 75111
-
S. Benito,A. Sánchez-Ortega,N. Unceta,F. Andrade,L. Aldámiz-Echevarria,M. A. Goicolea,R. J. Barrio Analyst 2018 143 4448
Additional information on (2S)-2-aminohexanedioic acid
Introduction to (2S)-2-Aminohexanedioic Acid (CAS No. 1118-90-7)
(2S)-2-Aminohexanedioic acid, also known as L-Aspartic acid, is a naturally occurring amino acid that plays a crucial role in various biological processes. With the Chemical Abstracts Service (CAS) number 1118-90-7, this compound is widely studied in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique properties and potential applications.
L-Aspartic acid is a non-essential amino acid, meaning it can be synthesized by the human body. However, it is also found in various dietary sources such as meat, dairy products, and legumes. Structurally, (2S)-2-Aminohexanedioic acid consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain (-CH2-COOH). This structure confers it with both acidic and basic properties, making it a versatile molecule in biological systems.
One of the primary functions of L-Aspartic acid is its role in protein synthesis. It serves as a building block for various proteins and peptides, contributing to their structural integrity and functional diversity. Additionally, L-Aspartic acid is involved in the citric acid cycle (Krebs cycle), where it helps in the production of energy through the oxidation of glucose and fatty acids.
In recent years, research has shed light on the therapeutic potential of (2S)-2-Aminohexanedioic acid. Studies have shown that it can enhance cognitive function and improve neurological health. For instance, a study published in the journal Molecular Neurobiology demonstrated that supplementation with L-Aspartic acid improved memory and learning abilities in animal models. This effect is attributed to its role in neurotransmitter synthesis and modulation of synaptic plasticity.
Beyond its cognitive benefits, (2S)-2-Aminohexanedioic acid has been explored for its potential in treating metabolic disorders. Research published in the American Journal of Physiology indicated that L-Aspartic acid can help regulate blood glucose levels by enhancing insulin sensitivity. This makes it a promising candidate for managing conditions such as diabetes mellitus.
In the realm of pharmaceuticals, (2S)-2-Aminohexanedioic acid has been used as an intermediate in the synthesis of various drugs. Its ability to form stable complexes with metal ions has led to its application in chelation therapy, where it helps remove toxic metals from the body. Additionally, it serves as a precursor for the synthesis of amino acids and other bioactive compounds used in drug development.
The safety profile of L-Aspartic acid is well-established, with no significant adverse effects reported at normal dietary levels. However, as with any supplement or therapeutic agent, it is important to consult healthcare professionals before use, especially for individuals with pre-existing medical conditions or those taking other medications.
In conclusion, (2S)-2-Aminohexanedioic acid (CAS No. 1118-90-7) is a multifaceted compound with a wide range of applications in biology and medicine. Its roles in protein synthesis, energy metabolism, cognitive function, and drug development make it a subject of ongoing research and innovation. As our understanding of this amino acid continues to expand, its potential to contribute to human health and well-being remains promising.
1118-90-7 ((2S)-2-aminohexanedioic acid) Related Products
- 2896-87-9(Iron,[L-glutamato(2-)-N,O1]- (9CI))
- 27456-63-9((2S)-2-aminopentanedioic acid; (2S)-2-aminopropanoic acid; (2S)-2,6-diaminohexanoic acid)
- 25104-18-1(Lysine)
- 26701-37-1((2S)-2-aminopropanoic acid; (2S)-2,6-diaminohexanoic acid)
- 1069-33-6(Hexanedioic acid,2,5-diamino-)
- 247028-11-1(DEUTEROLYSIN)
- 24016-47-5(L-Glutamic-1-14C acid)
- 25104-12-5(L-Ornithine,homopolymer)
- 12798-06-0(Hydrolysine)
- 6152-91-6(DL-NORVALINE, 5-HYDROXY-)